molecular formula C20H24N2O3S·HCl B194533 DESACETYL DILTIAZEM HCL CAS No. 75472-91-2

DESACETYL DILTIAZEM HCL

Cat. No.: B194533
CAS No.: 75472-91-2
M. Wt: 408.9 g/mol
InChI Key: XNQWAVFYFJXSHD-VOMIJIAVSA-N
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Description

DESACETYL DILTIAZEM HCL is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique benzothiazepine structure, which is known for its biological activity.

Mechanism of Action

Target of Action

Desacetyl Diltiazem Hydrochloride, also known as DESACETYL DILTIAZEM HCL, primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction and relaxation of the muscles.

Mode of Action

The compound works by inhibiting the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The major pathway of degradation of this compound is o-deacetylation , which leads to the formation of 'desacetyl diltiazem’ . This degradation mechanism is crucial for the drug’s action and its removal from the body.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for the quantification of Diltiazem and its metabolites, including this compound, in human plasma .

Result of Action

The inhibition of calcium influx leads to a decrease in intracellular calcium concentrations, which in turn increases smooth muscle relaxation, resulting in arterial vasodilation and decreased blood pressure . This makes this compound effective in the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that the aqueous solubility of diltiazem can decrease significantly in certain environments, which can impact the bioavailability and effectiveness of the drug . Furthermore, the formulation process can also affect the degradation of the drug and the formation of the desacetyl diltiazem impurity .

Biochemical Analysis

Biochemical Properties

Desacetyl Diltiazem Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the N, N - (dimethyl)ethylamine fragment of the drug molecule to form heterosynthons .

Cellular Effects

Desacetyl Diltiazem Hydrochloride has significant effects on various types of cells and cellular processes. It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Desacetyl Diltiazem Hydrochloride involves its ability to inhibit the cellular influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . This inhibition results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetyl Diltiazem Hydrochloride change over time. It has been observed that the plasma samples buffered with 1% of 0.1 M NaF solution can limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C .

Dosage Effects in Animal Models

The effects of Desacetyl Diltiazem Hydrochloride vary with different dosages in animal models. The oral LD50’s in mice and rats range from 415 to 740 mg/kg and from 560 to 810 mg/kg, respectively .

Metabolic Pathways

Desacetyl Diltiazem Hydrochloride is involved in several metabolic pathways. It is metabolized by N-demethylation, leading to the formation of N-desmethyl Diltiazem .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DESACETYL DILTIAZEM HCL typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of a suitable precursor to form the benzothiazepine core. Common reagents used in this step include sulfur and amines.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazepine core with a dimethylaminoethyl group. Reagents such as dimethylamine and alkyl halides are commonly used.

    Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups is achieved through selective oxidation and methylation reactions. Reagents such as hydrogen peroxide and methanol are used under controlled conditions.

    Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DESACETYL DILTIAZEM HCL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzothiazepine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiazepine derivatives.

Scientific Research Applications

DESACETYL DILTIAZEM HCL has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Pharmacology: It is used in pharmacological studies to understand its mechanism of action and its effects on various biological targets.

    Biochemistry: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker.

    Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.

    Thiazesim: A benzothiazepine compound with potential antidepressant activity.

Uniqueness

DESACETYL DILTIAZEM HCL is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and pharmacokinetic properties compared to other benzothiazepine derivatives.

Properties

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQWAVFYFJXSHD-VOMIJIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226411
Record name (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75472-91-2
Record name Deacetyldiltiazem hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75472-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetyldiltiazem hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075472912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEACETYLDILTIAZEM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ8A4H7BT3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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